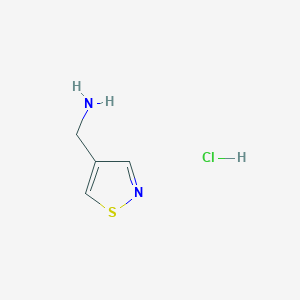

Isothiazol-4-ylmethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isothiazol-4-ylmethanamine hydrochloride is a heterocyclic compound with the molecular formula C₄H₇ClN₂S and a molecular weight of 150.62 g/mol . This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isothiazol-4-ylmethanamine hydrochloride typically involves the formation of the isothiazole ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with formaldehyde and hydrochloric acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and degradation of the product.

Analyse Des Réactions Chimiques

Types of Reactions

Isothiazol-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the methanamine group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated isothiazole derivatives.

Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Isothiazol-4-ylmethanamine hydrochloride has the molecular formula C4H7ClN2S and a molecular weight of 150.62 g/mol. The compound features a five-membered isothiazole ring that incorporates sulfur and nitrogen atoms, contributing to its unique chemical properties.

Scientific Research Applications

The diverse applications of this compound can be categorized into several key areas:

Pharmaceutical Development

This compound serves as an important intermediate in synthesizing various pharmaceuticals. Notably, it has been explored for its potential in developing drugs targeting neurological disorders due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR), which plays a critical role in cell proliferation and growth .

Case Study:

A study highlighted the compound's effectiveness in inhibiting DHFR, suggesting its potential utility in cancer treatment .

Agricultural Chemistry

In agricultural applications, this compound is utilized to formulate agrochemicals that enhance crop protection products. Its efficacy against pests and diseases has made it a valuable component in developing biocides and preservatives .

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Pesticide formulation | High against fungal pathogens |

| Other thiazole derivatives | Insect repellents | Moderate |

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This research aids in understanding various biological pathways, particularly those involved in antimicrobial and antifungal activities .

Case Study:

In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains .

Material Science

The compound is also explored for its potential in creating novel materials with unique properties, such as conducting polymers and coatings. These materials can be utilized in various industrial applications due to their stability and effectiveness .

Diagnostic Applications

This compound is being investigated for use in diagnostic kits, particularly in assays that require specific binding interactions. This application could enhance the sensitivity and specificity of diagnostic tests .

Mécanisme D'action

The mechanism of action of isothiazol-4-ylmethanamine hydrochloride involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is primarily due to the presence of the isothiazole ring, which can interact with membrane lipids and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.

Benzothiazole: Contains a fused benzene ring with the thiazole ring.

Imidazole: Similar five-membered ring but with two nitrogen atoms.

Uniqueness

Isothiazol-4-ylmethanamine hydrochloride is unique due to the presence of the methanamine group, which enhances its reactivity and solubility. This makes it more versatile in various chemical reactions and applications compared to other similar compounds .

Activité Biologique

Isothiazol-4-ylmethanamine hydrochloride, a compound belonging to the isothiazole family, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and implications in various therapeutic areas, highlighting key research findings and case studies.

Overview

This compound has the molecular formula C4H6N2S·HCl and a molecular weight of 114.17 g/mol. It is known for its interactions with various biological targets, leading to significant antimicrobial, anticancer, and anti-inflammatory activities.

The biological activity of isothiazole derivatives, including this compound, is attributed to their ability to interact with multiple biochemical pathways. These compounds can inhibit specific enzymes, modulate cell signaling pathways, and affect gene expression.

Biochemical Pathways

Isothiazol-4-ylmethanamine interacts with thiol-containing compounds such as glutathione and cysteine, forming mixed disulfides that impair cellular functions. This interaction can lead to:

- Cell Growth Inhibition : The compound has been shown to inhibit cellular growth within minutes and induce cell death within hours at higher concentrations.

- Metabolic Interactions : It participates in various metabolic pathways, influencing enzyme activity and cellular metabolism.

Antimicrobial Activity

Isothiazol-4-ylmethanamine exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it has:

- Antibacterial Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) demonstrating its potency .

- Antifungal Properties : Active against various fungal strains, contributing to its potential use in treating fungal infections.

Anticancer Potential

The compound shows promise in cancer therapy through:

- Inhibition of Tumor Growth : Studies have indicated that isothiazole derivatives can suppress tumor growth by targeting specific cancer cell lines. For instance, it has demonstrated cytotoxic effects on human glioblastoma cells .

- Mechanism of Action : The anticancer activity is believed to result from the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects

Isothiazol-4-ylmethanamine also exhibits anti-inflammatory properties:

- Cytokine Modulation : It has been shown to reduce the levels of pro-inflammatory cytokines in various models, indicating its potential as an anti-inflammatory agent.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of isothiazol-4-ylmethanamine against E. coli and P. aeruginosa. The results showed significant antibacterial activity with an MIC value of 35 μM against E. faecalis, suggesting its potential for treating resistant infections . -

Cytotoxicity Assessment :

In vitro studies on human melanoma WM793 cells revealed that isothiazol-4-ylmethanamine induced significant cytotoxicity with IC50 values ranging from 10–30 µM. The presence of specific substituents on the thiazole ring enhanced this activity .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1,2-thiazol-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLJXXZTOGWDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.